2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide
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Overview
Description
2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a pyrazole ring and a pyrimidine ring, which are fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of a β-dicarbonyl compound with guanidine.
Coupling of Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are then coupled together using a suitable linker, such as a thioether.
Introduction of the Acetamide Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions could occur at the carbonyl group in the acetamide moiety.
Substitution: The compound may undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of sulfoxides or sulfones, while reduction could yield alcohols or amines.
Scientific Research Applications
2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it could act as an enzyme inhibitor by binding to the active site of an enzyme, or it could interact with receptors or other proteins to modulate their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(phenyl)acetamide
- 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(methyl)acetamide
Uniqueness
The uniqueness of 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide lies in its specific substitution pattern and the presence of the p-tolyl group, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-12-4-6-15(7-5-12)21-17(24)10-25-18-9-16(19-11-20-18)23-14(3)8-13(2)22-23/h4-9,11H,10H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQHBEFTFPZXDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3C(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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